

# Quinapril-d5: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Quinapril-d5

Cat. No.: B3025751

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This technical guide provides an in-depth overview of **Quinapril-d5**, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Quinapril. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, mechanism of action, and analytical applications.

## Core Data Summary

**Quinapril-d5** is available in two primary forms: the free base and a hydrochloride salt. The key quantitative data for each form are summarized below for easy reference and comparison.

Property	Quinapril-d5 (Free Base)	Quinapril-d5 Hydrochloride
CAS Number	1279029-79-6[1]	1356020-03-5[2][3][4][5][6]
Molecular Formula	C <sub>25</sub> H <sub>25</sub> D <sub>5</sub> N <sub>2</sub> O <sub>5</sub> [1][7][8]	C <sub>25</sub> H <sub>26</sub> D <sub>5</sub> ClN <sub>2</sub> O <sub>5</sub> [2][4][5]
Molecular Weight	443.6 g/mol [1][8]	480.01 g/mol [2][5]

## Synthesis and Preparation

While a detailed, step-by-step experimental protocol for the synthesis of **Quinapril-d5** is not readily available in published literature, a plausible synthetic route can be conceptualized based on the established synthesis of Quinapril and general methods for isotopic labeling. The

key to synthesizing **Quinapril-d5** lies in the introduction of the deuterium atoms at the phenyl group of the 3-phenylpropyl moiety.

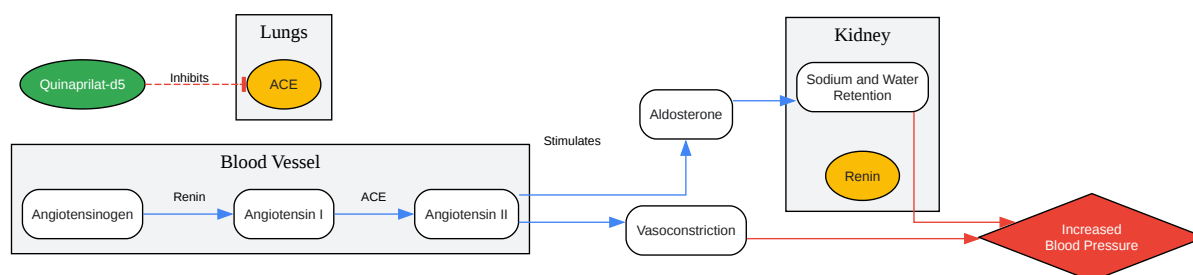
A likely approach involves the use of a deuterated starting material, such as benzene-d<sub>6</sub>, to prepare a key intermediate. This intermediate, for example, could be a deuterated form of ethyl 2-oxo-4-phenylbutanoate. This deuterated intermediate can then be incorporated into the standard synthetic pathway of Quinapril.

## Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

**Quinapril-d5**, like its non-deuterated counterpart, functions as a prodrug that is rapidly metabolized in the body to its active form, Quinaprilat-d5. Quinaprilat-d5 is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.

By inhibiting ACE, Quinaprilat-d5 prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II production leads to vasodilation (widening of blood vessels) and reduced sodium and water retention, ultimately resulting in a decrease in blood pressure.

The signaling pathway of the Renin-Angiotensin-Aldosterone System and the site of action of Quinaprilat are illustrated in the diagram below.



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Figure 1: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Quinaprilat-d5.

## Experimental Protocols: Use as an Internal Standard in LC-MS/MS Analysis

The primary application of **Quinapril-d5** is as an internal standard for the quantitative analysis of Quinapril and its active metabolite, Quinaprilat, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the analytical behavior of **Quinapril-d5** is nearly identical to that of Quinapril, allowing for accurate correction of variations during sample preparation and analysis.

## Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL):
  - Accurately weigh approximately 10 mg of Quinapril and **Quinapril-d5** reference standards.
  - Dissolve each in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.

- Store stock solutions at 2-8°C.
- Working Standard Solutions:
  - Prepare a series of working standard solutions of Quinapril by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
  - Prepare a working internal standard solution of **Quinapril-d5** at a suitable concentration (e.g., 100 ng/mL) by diluting the stock solution with the same solvent mixture.

## Sample Preparation (Plasma)

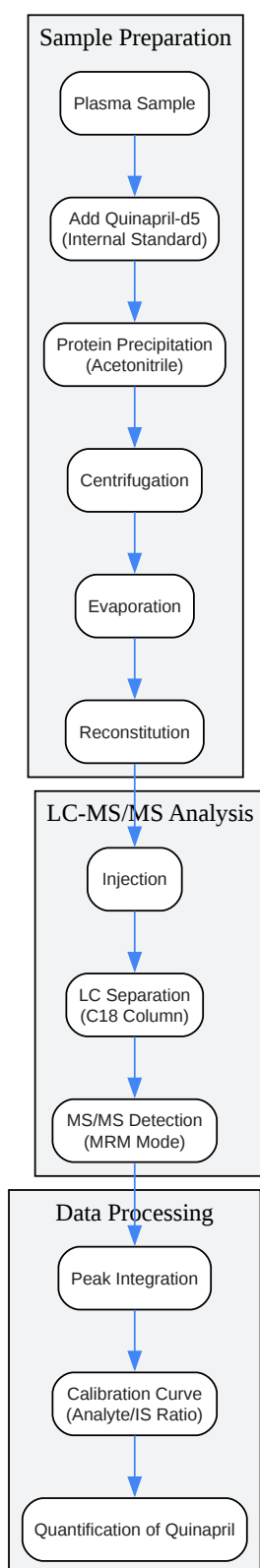
- To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the **Quinapril-d5** internal standard working solution.
- Vortex briefly to mix.
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.

## LC-MS/MS Instrumental Conditions (Illustrative)

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- MRM Transitions:
  - Quinapril: Q1/Q3 (e.g., m/z 439.2 -> 234.1)
  - **Quinapril-d5**: Q1/Q3 (e.g., m/z 444.2 -> 239.1)
  - Quinaprilat: Q1/Q3 (e.g., m/z 411.2 -> 206.1)

The following diagram illustrates a typical workflow for a bioanalytical study utilizing **Quinapril-d5**.



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Figure 2: A generalized workflow for the quantification of Quinapril in plasma using **Quinapril-d5** as an internal standard.

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